![molecular formula C13H15ClN2O4S B5708546 3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone](/img/structure/B5708546.png)
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone is an organic compound that features a morpholine ring, a nitrophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone typically involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group at the 6-position.
Thioether Formation: The nitro-chlorophenyl compound is then reacted with a thiol to form the sulfanyl linkage.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with 1-chloropropanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The morpholine ring can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 4-Chloro-2-nitrophenyl acetic acid
- 2-Chloro-4-nitrophenoxy acetic acid
Uniqueness
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-(2-chloro-6-nitrophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c14-10-2-1-3-11(16(18)19)13(10)21-9-4-12(17)15-5-7-20-8-6-15/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGBQXQFXKKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide](/img/structure/B5708479.png)
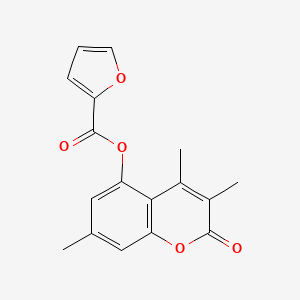
![2,3-dimethoxy-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5708491.png)
![1-[(2,4-Difluorophenyl)methyl]azepane](/img/structure/B5708496.png)
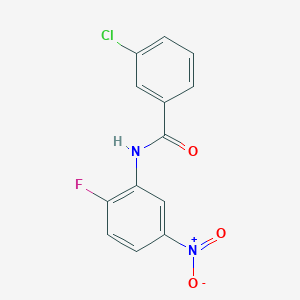
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINE](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
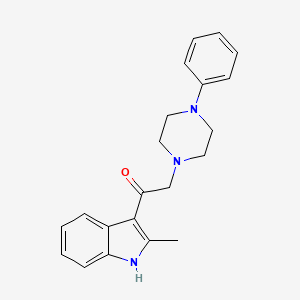
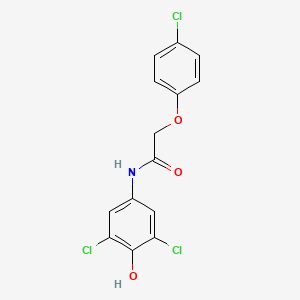
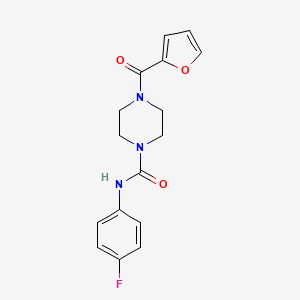
![13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B5708556.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5708563.png)
